Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-
CAS No.:
Cat. No.: VC16573616
Molecular Formula: C13H23NO3SSi
Molecular Weight: 301.48 g/mol
* For research use only. Not for human or veterinary use.
![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- -](/images/structure/VC16573616.png)
Specification
Molecular Formula | C13H23NO3SSi |
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Molecular Weight | 301.48 g/mol |
IUPAC Name | trimethoxy-[3-(2-pyridin-2-ylethylsulfanyl)propyl]silane |
Standard InChI | InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-6-10-18-11-8-13-7-4-5-9-14-13/h4-5,7,9H,6,8,10-12H2,1-3H3 |
Standard InChI Key | LIFMMVSLTIJSGZ-UHFFFAOYSA-N |
Canonical SMILES | CO[Si](CCCSCCC1=CC=CC=N1)(OC)OC |
Introduction
Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is a complex organosilicon compound that combines a pyridine ring with a trimethoxysilyl group, making it a versatile reagent in organic synthesis and materials science. This compound is characterized by its molecular formula and molecular weight, which are essential for understanding its chemical properties and applications.
Synthesis Overview:
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Method: Typically involves multi-step reactions requiring careful control of reaction conditions such as temperature, solvent choice, and time to ensure high yields and purity.
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Purification Techniques: May include chromatography to achieve the desired purity.
Applications and Potential Uses
Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- has potential applications in various fields due to its unique structural features.
Potential Applications:
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Materials Science: The trimethoxysilyl group can form siloxane bonds with substrates, making it useful in materials synthesis.
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Organic Synthesis: Acts as a versatile reagent due to its reactive functional groups.
Characterization Techniques
Characterization of Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- typically involves advanced spectroscopic methods.
Common Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for elucidating the molecular structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups.
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Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns.
Comparison with Similar Compounds
Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- can be compared with other organosilicon compounds that feature similar functionalities but differ in their specific substituents or ring systems.
Comparison Table:
Compound Name | Structure | Unique Features |
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Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- | Pyridine ring with thioether and trimethoxysilyl groups at the 4-position | Different reactivity due to position of substitution |
Thiophene, 2-(3-trimethoxysilylpropylthio)- | Thiophene ring instead of pyridine | Exhibits different electronic properties |
3-Aminopropyltriethoxysilane | Contains an amine instead of sulfur | Used primarily as a coupling agent |
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